Arsonous diiodide, phenyl-
Description
Contextualization within Organoarsenic Compound Scholarship
Organoarsenic chemistry is the study of chemical compounds containing a bond between arsenic and carbon. wikipedia.org These compounds, often referred to as organoarsenicals, have a rich and storied history, contributing significantly to the development of chemical theories and finding applications in various fields, from medicine to agriculture. rsc.orgnumberanalytics.com Arsenic, a member of the nitrogen group, typically exists in +III and +V oxidation states, and it forms organometallic compounds in both these states. rsc.org Organoarsenic compounds can be broadly categorized into aliphatic and aromatic derivatives, with Phenylarsonous diiodide falling into the latter category. usa-journals.com The presence of the phenyl group and the two iodine atoms directly attached to the arsenic center defines the unique reactivity of this molecule.
The study of organoarsenic compounds has provided valuable insights into concepts like valency and aromaticity. rsc.orgusa-journals.com Despite a general decline in their industrial use due to environmental and health concerns, the fundamental chemistry of these compounds continues to be an area of academic interest. wikipedia.orgusa-journals.com
Historical Trajectories in Organoarsenic Chemistry and the Emergence of Dihaloarsines
The history of organoarsenic chemistry dates back to the 18th century with the synthesis of cacodyl (B8556844) (tetramethyldiarsine) by Louis Claude Cadet de Gassicourt in 1760, which is sometimes considered the first synthetic organometallic compound. wikipedia.orgrsc.org This "evil-smelling liquid" and its subsequent study by chemists like Robert Bunsen laid the groundwork for understanding the nature of organometallic bonding. rsc.org
A pivotal moment in the history of organoarsenic chemistry was the work of Paul Ehrlich and his team in the early 20th century. Their systematic synthesis and testing of hundreds of organoarsenic compounds led to the discovery of Salvarsan (arsphenamine), the first effective treatment for syphilis. wikipedia.orgrsc.org This groundbreaking achievement not only revolutionized medicine but also established the concept of chemotherapy.
Within this historical context, dihaloarsines, compounds with the general formula RAsX₂, emerged as important intermediates and targets of study. Organoarsenic compounds featuring arsenic-halogen bonds, particularly As-Cl bonds, were unfortunately also developed as chemical warfare agents during World War I, with examples like Lewisite (chlorovinyl-2-arsenic dichloride) and Clark I (chlorodiphenylarsine). wikipedia.org Phenylarsonous diiodide belongs to this class of dihaloarsines, which are characterized by the direct attachment of two halogen atoms to the arsenic atom in an organoarsenic compound.
Contemporary Research Significance and Future Scientific Avenues
While the use of organoarsenic compounds in applications like pesticides and herbicides is diminishing due to their toxicity, research into their fundamental properties and potential new applications continues. wikipedia.orgusa-journals.com For instance, triphenylarsine (B46628) is utilized as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. usa-journals.com
The study of specific organoarsenic compounds like Phenylarsonous diiodide contributes to a deeper understanding of reaction mechanisms, stereochemistry, and the electronic effects of substituents on arsenic centers. Future research may focus on the development of novel synthetic methodologies, the exploration of these compounds as ligands in catalysis, and the investigation of their potential in materials science. Furthermore, the study of thioarsenic compounds, which are sulfur analogs of oxo-arsenicals, is a growing area of research aimed at understanding the environmental fate and biogeochemistry of arsenic. nih.gov
Chemical and Physical Properties of Phenylarsonous Diiodide
The properties of Phenylarsonous diiodide are crucial for its handling and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₆H₅AsI₂ |
| Molecular Weight | 457.82 g/mol |
| Appearance | Yellow crystals or solid |
| Melting Point | Data not readily available in searched sources |
| Boiling Point | Data not readily available in searched sources |
| Solubility | Soluble in many organic solvents |
Synthesis of Phenylarsonous Diiodide
The synthesis of Phenylarsonous diiodide can be achieved through several methods, primarily involving the reaction of a phenylarsenic precursor with an iodine source.
| Reaction | Description |
| From Phenylarsine (B13959437) | The reaction of phenylarsine (C₆H₅AsH₂) with elemental iodine (I₂) can yield Phenylarsonous diiodide. This is a direct method for introducing the iodine atoms onto the arsenic center. |
| From Phenylarsonic Acid | Phenylarsonic acid (C₆H₅AsO(OH)₂) can be reduced and subsequently halogenated to form Phenylarsonous diiodide. This multi-step process often involves a reducing agent to bring the arsenic from the +V to the +III oxidation state, followed by treatment with an iodinating agent. |
| Halogen Exchange | Phenylarsonous dichloride (C₆H₅AsCl₂) can undergo a halogen exchange reaction with an iodide salt, such as sodium iodide (NaI), in a suitable solvent to produce Phenylarsonous diiodide. |
Chemical Reactions of Phenylarsonous Diiodide
Phenylarsonous diiodide is a reactive compound that can participate in a variety of chemical transformations, making it a useful building block in organoarsenic chemistry.
| Reaction Type | Description of Reaction |
| Hydrolysis | In the presence of water, Phenylarsonous diiodide can hydrolyze to form phenylarsenious acid (C₆H₅As(OH)₂). The arsenic-iodine bonds are susceptible to cleavage by nucleophiles like water. |
| Reduction | Treatment with a suitable reducing agent can lead to the formation of phenylarsine (C₆H₅AsH₂) or other reduced arsenic species. |
| Grignard Reaction | Reaction with Grignard reagents (RMgX) can lead to the formation of tertiary arsines (C₆H₅AsR₂). This reaction allows for the formation of new carbon-arsenic bonds. |
| Ligand in Coordination Chemistry | While less common than phosphine (B1218219) ligands, dihaloarsines can potentially act as ligands in coordination complexes with transition metals. The lone pair of electrons on the arsenic atom can coordinate to a metal center. |
Structure
2D Structure
Properties
CAS No. |
6380-34-3 |
|---|---|
Molecular Formula |
C6H5AsI2 |
Molecular Weight |
405.83 g/mol |
IUPAC Name |
diiodo(phenyl)arsane |
InChI |
InChI=1S/C6H5AsI2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IZGYEHWMAUNJHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[As](I)I |
Canonical SMILES |
C1=CC=C(C=C1)[As](I)I |
melting_point |
15.0 °C |
Other CAS No. |
6380-34-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenylarsonous Diiodide
Established Synthetic Pathways for Phenylarsonous Diiodide
Traditional methods for the synthesis of organoarsenic compounds have laid the groundwork for producing key intermediates like phenylarsonous diiodide. These pathways, while historically important, often involve reagents that require careful handling.
The direct iodination of an aromatic ring is a form of electrophilic aromatic substitution. In the context of phenylarsine (B13959437), the arsenic substituent influences the reaction's feasibility and regioselectivity. The iodination of highly activated aromatic compounds, such as phenols and anilines, proceeds readily, often using hypoiodous acid (HOI) generated in situ from elemental iodine under basic conditions to avoid the decomposition that elemental iodine can cause. manac-inc.co.jp
Mechanistically, the reaction is believed to proceed via the electrophilic attack of an iodine cation (or a polarized iodine species) on the electron-rich phenyl ring of the arsine. The arsine group, analogous to other substituents with lone pairs, can act as an activating group, directing the substitution to the ortho and para positions. The reaction likely begins with the formation of an active iodinating agent, which is then attacked by the π-electrons of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base present in the reaction mixture then abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the iodinated product. The precise conditions, such as solvent and the nature of the iodinating agent (e.g., I₂, N-iodosuccinimide), are critical for controlling the reaction and achieving the desired di-iodinated product over mono- or tri-substituted derivatives. tau.ac.il
The use of Grignard reagents is a cornerstone of organometallic chemistry for the formation of carbon-heteroatom bonds, including the arsenic-carbon bond. usa-journals.com The synthesis of phenylarsonous diiodide can be achieved by reacting phenylmagnesium bromide (C₆H₅MgBr) with an arsenic trihalide, specifically arsenic triiodide (AsI₃).
In this reaction, the phenyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic arsenic center of the arsenic triiodide. This results in the displacement of an iodide ion and the formation of a new arsenic-carbon bond. The stoichiometry of the reactants is crucial for obtaining the desired product. To synthesize phenylarsonous diiodide (C₆H₅AsI₂), approximately one equivalent of phenylmagnesium bromide is reacted with one equivalent of arsenic triiodide.
Reaction Scheme: C₆H₅MgBr + AsI₃ → C₆H₅AsI₂ + MgBrI
Using an excess of the Grignard reagent would lead to the formation of diphenylarsinous iodide ( (C₆H₅)₂AsI ) and ultimately triphenylarsine (B46628) ( (C₆H₅)₃As ). Careful control of reaction conditions, such as temperature and the rate of addition, is necessary to selectively obtain the diiodide product.
Novel Approaches and Precursor Chemistry in Organoarsenic Synthesis
Concerns over the volatility and toxicity of traditional arsenic precursors, such as arsenic chlorides and hydrides, have spurred the development of safer and more practical synthetic methods. researchgate.netresearchgate.net These novel approaches focus on the use of stable, nonvolatile intermediates.
A significant advancement in organoarsenic synthesis is the Nonvolatile Intermediate Transformation (NIT) method. consensus.appresearchgate.net This strategy utilizes stable, nonvolatile arsenic precursors, most notably cyclooligoarsines like hexaphenylcyclohexaarsine ((AsPh)₆), which can be prepared from the reduction of less hazardous precursors like phenylarsonic acid. oup.comresearchgate.net
The key to this method is the in situ generation of the desired reactive intermediate, diiodophenylarsine (PhAsI₂). The stable As-As bonds of the cyclooligoarsine are readily cleaved by the addition of iodine (I₂). oup.com This reaction quantitatively generates diiodophenylarsine directly in the reaction vessel, where it can be immediately used for subsequent transformations without isolation. researchgate.net
Reaction Scheme for in situ Generation: (AsPh)₆ + 6 I₂ → 6 C₆H₅AsI₂
This approach is superior to conventional methods as it avoids handling volatile and toxic arsenic halides, making the synthesis of functional organoarsenic compounds safer and more practical. oup.comresearchgate.net The in situ generated diiodophenylarsine has been successfully employed in the synthesis of a variety of compounds, including arsafluorenes, arsinoquinolines, and arsole-containing polymers. shimadzu.comresearchgate.netresearchgate.net
Beyond the direct use of Grignard reagents with arsenic halides, other strategies for forming arsenic-carbon bonds have been explored, often using diiodophenylarsine as a key electrophile.
One such method involves the use of organolithium reagents. For example, 9-phenyl-9H-arsolo[2,3-c:5,4-c']dipyridine has been synthesized by first treating 3,3'-dibromo-4,4'-bipyridine (B514718) with n-butyllithium at low temperature to generate a dilithio intermediate, which then reacts with separately prepared diiodophenylarsine. rsc.org
Another innovative approach is post-element transformation of organometallic polymers. In this method, a reactive organotitanium polymer containing titanacyclopentadiene units is first synthesized. nih.govshimadzu.com This polymer then reacts with electrophiles like diiodophenylarsine to transform the titanacycle units into arsole (B1233406) rings, creating donor-acceptor π-conjugated polymers. nih.govnih.gov This strategy allows for the creation of complex macromolecular structures with tailored electronic properties.
| Precursor Type | Reagent | Product Application | Reference |
| Dilithiated Bipyridine | Diiodophenylarsine | Dipyridinoarsole Synthesis | rsc.org |
| Organotitanium Polymer | Diiodophenylarsine | Arsole-Containing Polymers | nih.govnih.gov |
| Zirconacyclopentadiene | Diiodophenylarsine | Peraryl Arsole Synthesis | nih.gov |
This table showcases alternative strategies where diiodophenylarsine is a key reactant.
Methodological Advancements in High-Yield and Selective Synthesis
The development of novel synthetic methods has also led to significant improvements in the yield and selectivity of reactions involving phenylarsonous diiodide. The NIT method, in particular, allows for the quantitative in situ generation of diiodophenylarsine, which contributes to higher yields in subsequent reactions. researchgate.net
For instance, the reaction of in situ generated diiodophenylarsine with p-bromolithiobenzene to produce a monomer for polymerization proceeds with a 65% yield. researchgate.net In another example, the synthesis of 9-phenyl-9H-arsolo[2,3-c:5,4-c']dipyridine using diiodophenylarsine resulted in a 56% isolated yield. rsc.org The synthesis of 1-phenylarsole-containing polymers via the reaction of an organotitanium polymer with diiodophenylarsine has been reported with a 63% yield. nih.gov These examples demonstrate that modern methodologies enable the efficient and high-yield synthesis of complex organoarsenic compounds from this key precursor.
| Synthetic Method | Reactant 1 | Reactant 2 | Product | Yield (%) |
| NIT / Lithiation | in situ PhAsI₂ | p-Bromolithiobenzene | Bis(p-bromophenyl)phenylarsine | 65 |
| Lithiation / Substitution | Diiodophenylarsine | Dilithiated Bipyridine | 9-Phenyl-9H-arsolo[2,3-c:5,4-c']dipyridine | 56 |
| Post-element Transformation | Diiodophenylarsine | Organotitanium Polymer | 1-Phenylarsole-containing Polymer | 63 |
This table presents reported yields for multi-step syntheses where the formation and reaction of phenylarsonous diiodide is a critical step.
Mechanistic Studies and Reactivity Profiles of Phenylarsonous Diiodide
Detailed Investigations into Arsenic-Carbon and Arsenic-Halogen Bond Reactivity
The reactivity of phenylarsonous diiodide is largely dictated by the nature of its arsenic-carbon (As-C) and arsenic-iodine (As-I) bonds. The As-C bond in organoarsenic compounds is known to be relatively stable. nih.gov However, its reactivity can be influenced by the substituents on both the arsenic and carbon atoms. The arsenic atom in phenylarsonous diiodide is in the +3 oxidation state. wikipedia.orgbritannica.com
The As-I bonds are comparatively more labile and susceptible to cleavage. Halogens readily react with arsenic, and the resulting arsenic halides are key intermediates in organoarsenic chemistry. britannica.com The reactivity of the As-I bond is central to many of the reactions that phenylarsonous diiodide undergoes, serving as a leaving group in nucleophilic substitution reactions.
Covalent Bond Formation and Cleavage Dynamics
The formation and cleavage of covalent bonds involving phenylarsonous diiodide are fundamental to its chemical behavior. These dynamics are particularly evident in its interactions with nucleophiles and its behavior at the single-molecule level.
Interactions with Thiol-Containing Species and Related Biomolecular Models
Phenylarsonous diiodide and other trivalent arsenicals are known to have a high affinity for thiol groups (-SH). researchgate.net This reactivity is due to the formation of stable arsenic-sulfur bonds. The interaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic arsenic center, leading to the displacement of the iodide ions.
This reactivity is of significant interest in biochemistry and toxicology, as it forms the basis of the interaction of arsenicals with proteins and enzymes, where they can bind to cysteine residues. researchgate.net This binding can lead to the inhibition of enzyme activity. researchgate.net The formation of these As-S bonds is a dynamic covalent process, meaning the bonds can be formed and broken under certain conditions, which can be influenced by factors like pH and the presence of other thiols. mdpi.commdpi.comrsc.org
Single-Molecule Level Observation of Reaction Kinetics
While specific single-molecule studies on phenylarsonous diiodide are not extensively documented in the provided search results, the principles of single-molecule kinetics are applicable to understanding its reactions. Such studies on analogous systems, like the interaction of other electrophiles with biomolecules, provide insights into the reaction mechanisms at a fundamental level. These techniques could potentially be used to observe the stepwise displacement of the iodide ions and the subsequent interaction with thiol-containing molecules in real-time, providing detailed kinetic data. The study of samarium diiodide's single electron transfer provides a model for how such investigations might be approached. nih.gov
Oxidative and Reductive Transformation Pathways of Phenylarsonous Diiodide
Phenylarsonous diiodide can undergo both oxidative and reductive transformations. Oxidation of the arsenic center from As(III) to As(V) can be achieved using various oxidizing agents. thieme-connect.de This transformation is a key aspect of arsenic chemistry, as pentavalent arsenic compounds often exhibit different reactivity and biological properties compared to their trivalent counterparts. researchgate.net
Reductive transformations of phenylarsonous diiodide can also occur. For instance, reduction can lead to the formation of species with As-As bonds or even elemental arsenic. The choice of reducing agent and reaction conditions determines the final product. For example, samarium diiodide is a powerful reducing agent that has been used in a variety of selective reductive transformations. rsc.orgnih.gov
Role of Phenylarsonous Diiodide as a Precursor in Derivatization Reactions
Derivatization is a chemical process where a compound is converted into a derivative with different chemical and/or physical properties, often to enhance its suitability for a particular analytical technique or to synthesize new molecules. gcms.czjfda-online.comacademicjournals.orgsigmaaldrich.com Phenylarsonous diiodide, with its reactive As-I bonds, serves as a valuable precursor in various derivatization reactions.
The iodide groups can be readily substituted by a wide range of nucleophiles, allowing for the introduction of new functional groups onto the arsenic atom. This makes it a versatile building block for the synthesis of more complex organoarsenic compounds with tailored properties. For example, reaction with alcohols or phenols can lead to the formation of arsenite esters. nih.gov Similarly, reaction with amines can produce aminoarsines. These derivatization reactions expand the chemical space of organoarsenic compounds and enable the creation of molecules for various applications.
Below is an interactive data table summarizing the key reactive sites and transformations of Phenylarsonous Diiodide.
Interactive Data Table: Reactivity of Phenylarsonous Diiodide
| Feature | Description | Relevant Sections |
| Arsenic-Carbon Bond | A relatively stable covalent bond connecting the phenyl group to the arsenic atom. | 3.1 |
| Arsenic-Iodine Bonds | Labile bonds that are susceptible to cleavage, making them good leaving groups in substitution reactions. | 3.1, 3.4 |
| Interaction with Thiols | Forms stable arsenic-sulfur bonds, a key reaction in its biological interactions. | 3.2.1 |
| Oxidation | The arsenic center can be oxidized from the +3 to the +5 state. | 3.3 |
| Reduction | Can be reduced to form compounds with arsenic-arsenic bonds or elemental arsenic. | 3.3 |
| Derivatization Precursor | The reactive As-I bonds allow for the synthesis of a variety of other organoarsenic compounds. | 3.4 |
Structural Elucidation and Conformational Analysis of Phenylarsonous Diiodide and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insights into the molecular structure of phenylarsonous diiodide, offering detailed information about its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of phenylarsonous diiodide is anticipated to exhibit signals corresponding to the protons of the phenyl group. Due to the influence of the arsenic and iodine atoms, these aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The integration of these signals would correspond to the five protons of the phenyl ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show distinct signals for the different carbon atoms of the phenyl ring. The carbon atom directly bonded to the arsenic (ipso-carbon) would likely be the most deshielded due to the electronegativity and anisotropic effects of the arsenic and iodine atoms. The other aromatic carbons would resonate at chemical shifts typical for substituted benzene (B151609) rings.
Predicted ¹³C NMR Chemical Shifts for Phenylarsonous Diiodide
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-As (ipso) | 140-150 |
| C-ortho | 130-135 |
| C-meta | 128-130 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For phenylarsonous diiodide (molar mass: 405.83 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 405.
The fragmentation pattern would likely involve the successive loss of iodine atoms and cleavage of the arsenic-carbon bond. Key expected fragments would include:
[C₆H₅AsI]⁺: Resulting from the loss of one iodine atom.
[C₆H₅As]⁺: Resulting from the loss of both iodine atoms.
[C₆H₅]⁺: The phenyl cation, resulting from the cleavage of the C-As bond.
[AsI₂]⁺: The diiodoarsine cation.
[AsI]⁺: The iodoarsine cation.
Expected Fragmentation Pattern of Phenylarsonous Diiodide
| Fragment Ion | m/z (approximate) |
|---|---|
| [C₆H₅AsI₂]⁺ (Molecular Ion) | 405 |
| [C₆H₅AsI]⁺ | 278 |
| [AsI₂]⁺ | 329 |
| [C₆H₅]⁺ | 77 |
Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the fragment ions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within a molecule.
An experimental IR spectrum of phenylarsonous diiodide is available from the NIST Chemistry WebBook. This spectrum displays characteristic absorption bands that can be assigned to specific molecular vibrations.
Key IR Absorption Bands for Phenylarsonous Diiodide
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | C-H stretching (aromatic) |
| ~1570 | C=C stretching (aromatic ring) |
| ~1470 | C=C stretching (aromatic ring) |
| ~1430 | C=C stretching (aromatic ring) |
| ~1000 | In-plane C-H bending (aromatic) |
| ~740 | Out-of-plane C-H bending (aromatic) |
| ~690 | Out-of-plane C-H bending (aromatic) |
The low-frequency region of the spectrum (below 500 cm⁻¹) is particularly important as it contains the vibrations associated with the heavier arsenic-carbon and arsenic-iodine bonds. The As-C stretching vibration is typically observed in the range of 450-500 cm⁻¹, while the As-I stretching vibrations are expected at even lower frequencies, likely below 250 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.
X-ray Diffraction Analysis for Solid-State Structures and Crystal Engineering
X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for phenylarsonous diiodide has not been reported in the searched literature, analysis of related organoarsenic halides provides valuable insights into the expected molecular geometry and crystal packing.
It is anticipated that in the solid state, phenylarsonous diiodide would adopt a pyramidal geometry around the arsenic atom, consistent with VSEPR theory for an AX₃E system (where A is the central atom, X are the bonding pairs, and E is the lone pair of electrons). The C-As-I and I-As-I bond angles would be expected to be less than the ideal tetrahedral angle of 109.5° due to the presence of the lone pair of electrons on the arsenic atom, which exerts greater repulsion than bonding pairs.
Crystal engineering principles suggest that the packing of phenylarsonous diiodide molecules in the crystal lattice would be influenced by weak intermolecular interactions, such as van der Waals forces and potentially halogen bonding involving the iodine atoms.
Analysis of Conformational Isomerism and Stereochemical Dynamics
The potential for conformational isomerism in phenylarsonous diiodide arises from the rotation around the arsenic-carbon single bond. This rotation could lead to different orientations of the phenyl group relative to the AsI₂ moiety. However, due to the relatively low barrier to rotation around the As-C bond, it is likely that at room temperature, these conformers would be rapidly interconverting, leading to an averaged structure being observed by most spectroscopic techniques.
The stereochemical dynamics of trivalent arsenic compounds are of significant interest. The arsenic atom in phenylarsonous diiodide is a stereocenter due to the presence of a lone pair and three different substituents (phenyl and two iodine atoms, which are chemically equivalent but can be spatially distinct). Trivalent arsenic compounds can undergo pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. The energy barrier for this inversion is generally high for arsines, suggesting that chiral derivatives of phenylarsonous diiodide, if synthesized, could be configurationally stable at room temperature.
Coordination Chemistry of Phenylarsonous Diiodide
Phenylarsonous Diiodide as a Ligand in Metal Coordination Complexes
Coordination compounds are formed when a central metal atom or ion, acting as a Lewis acid, bonds to one or more molecules or ions, known as ligands, which act as Lewis bases by donating electron pairs. libretexts.orgmsu.edu Phenylarsonous diiodide features a trivalent arsenic atom with a lone pair of electrons, making it a potential ligand for transition metals. nih.gov
As with other arsines, PhAsI₂ is classified as a "soft" ligand, indicating a preference for binding with soft metal centers such as late transition metals (e.g., Pd(II), Pt(II), Au(I)) and heavier main group elements. The arsenic atom serves as the donor atom, forming a coordinate covalent bond with the metal center. msu.edu The chemistry of rare-earth metal complexes with arsenic donor ligands, for instance, is a largely unexplored field but shows potential for novel reactivity and electronic structures. nih.gov While specific complexes of phenylarsonous diiodide are not extensively documented in recent literature, its behavior can be inferred from related organoarsenic structures. wikipedia.org
Chelation and Denticity in Phenylarsonous Diiodide Coordination
The manner in which a ligand binds to a metal is described by its denticity, which refers to the number of donor atoms in a single ligand that attach to the central metal. wikipedia.org Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). unacademy.comcsbsju.edu
Phenylarsonous diiodide is expected to function as a monodentate ligand. It possesses only one potential donor site: the lone pair of electrons on the arsenic atom. youtube.com Therefore, it binds to a metal center at a single point.
Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable ring-like structure known as a chelate. wikipedia.orgiitk.ac.in This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. csbsju.edu Since phenylarsonous diiodide is monodentate, it is incapable of chelation.
| Denticity Type | Definition | Example Ligand | Chelation Capable? |
|---|---|---|---|
| Monodentate | Binds through a single donor atom | Phenylarsonous diiodide (PhAsI₂) | No |
| Bidentate | Binds through two donor atoms | Ethylenediamine (en) | Yes |
| Polydentate | Binds through multiple donor atoms | Ethylenediaminetetraacetate (EDTA) | Yes |
Influence of Ligand Environment on Coordination Geometry and Stability
The geometry and stability of a coordination complex are not determined by a single ligand but by the entire coordination sphere, which includes the central metal ion and all its attached ligands. libretexts.org For a complex containing phenylarsonous diiodide, the nature of the other co-ligands would be critical.
The coordination geometry (e.g., linear, square planar, tetrahedral, octahedral) is primarily dictated by the coordination number of the metal and its electronic configuration. msu.edu The presence of a bulky ligand like PhAsI₂ might favor lower coordination numbers.
The stability of the complex is influenced by several factors:
Nature of the Metal Ion: Soft metal ions will form more stable bonds with the soft arsenic donor.
Charge of the Metal Ion: Higher charge density on the metal ion generally leads to more stable complexes.
Electronic and Steric Effects in Metal-Ligand Bonding
The bonding characteristics of a ligand are governed by a combination of electronic and steric effects, which in turn dictate the properties of the resulting metal complex. uu.nlnih.gov
Electronic Effects: The arsenic atom in phenylarsonous diiodide is bonded to a phenyl group and two highly electronegative iodine atoms. These iodine atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density on the arsenic atom. This has two major consequences:
Reduced σ-Donation: The arsenic atom becomes a weaker Lewis base (σ-donor) compared to simpler trialkylarsines like trimethylarsine.
Enhanced π-Acceptance: The reduced electron density makes the arsenic atom a better π-acceptor. It can accept electron density from filled metal d-orbitals into its own empty orbitals (π-backbonding), strengthening the metal-ligand bond. This is a common feature in phosphine (B1218219) and arsine ligands.
Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds. nih.gov The phenyl group on PhAsI₂ is sterically demanding. This "steric bulk" influences the coordination chemistry in several ways:
It can limit the number of ligands that can coordinate to a metal center, favoring complexes with lower coordination numbers.
It can affect the bond angles within the complex.
It can be used to stabilize reactive species or control the selectivity of catalytic reactions.
| Property | Electronic Effect | Steric Effect |
|---|---|---|
| σ-Donation | Weak (due to electron-withdrawing I atoms) | No direct effect |
| π-Acceptance | Strong (due to electron-withdrawing I atoms) | No direct effect |
| Coordination Number | No direct effect | Favors lower numbers (due to bulky phenyl group) |
| Ligand Cone Angle | No direct effect | Large (estimated) |
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecular subunits held together by non-covalent intermolecular forces. mdpi.com Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. mdpi.com
While the use of phenylarsonous diiodide in this context is not well-documented, the general field of supramolecular arsenic chemistry is an area of active research. tandfonline.com Scientists have successfully used organoarsenic compounds to create self-assembled macrocycles and other complex architectures. nih.govumt.eduacs.orgnih.gov The formation of these structures is often driven by the predictable trigonal pyramidal geometry around the arsenic center and its thiophilicity (affinity for sulfur). nih.gov
Theoretically, PhAsI₂ could be a valuable building block in supramolecular chemistry. The directional nature of the metal-arsenic coordinate bond could be used to control the geometry of an assembly. Furthermore, the phenyl ring could participate in π-π stacking interactions, and the iodine atoms could engage in halogen bonding, providing additional non-covalent interactions to guide the self-assembly process into desired architectures.
Derivatization Strategies and Their Analytical Utility for Phenylarsonous Diiodide
Fundamental Principles and Methodologies of Derivatization
Derivatization involves the chemical conversion of a compound into a derivative with properties more amenable to analytical measurement. taylorandfrancis.com The primary objectives of derivatization in the context of analyzing phenylarsonous diiodide are to:
Increase Volatility: For gas chromatography (GC) analysis, the low volatility of many organoarsenic compounds is a significant limitation. Derivatization can replace polar functional groups with less polar ones, thereby increasing the vapor pressure of the analyte. libretexts.org
Enhance Thermal Stability: High temperatures used in GC can cause decomposition of thermally labile compounds. Converting them to more stable derivatives is essential for accurate quantification. libretexts.org
Improve Chromatographic Separation: Derivatization can alter the retention characteristics of an analyte, leading to better resolution from interfering matrix components in both GC and high-performance liquid chromatography (HPLC).
Increase Detection Sensitivity: By introducing specific functional groups (chromophores for UV-Vis, fluorophores for fluorescence detection, or easily ionizable groups for mass spectrometry), derivatization can significantly lower the limits of detection. nih.gov
Common derivatization methodologies applicable to organoarsenic compounds include:
Silylation: This process replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. utdallas.edu
Acylation: This method reduces the polarity of compounds containing amino, hydroxyl, and thiol groups by introducing an acyl group. nih.gov
Alkylation: This technique involves replacing active hydrogens with an alkyl group, which can decrease polarity and enhance stability. nih.gov
For trivalent arsenic compounds like phenylarsonous diiodide, derivatization often targets the arsenic center itself or the attached functional groups. The reactivity of the arsenic-iodine bonds in phenylarsonous diiodide offers a direct route for derivatization through substitution reactions.
Functional Group Transformations for Enhanced Analytical Detection and Separation
The two iodide atoms in phenylarsonous diiodide are excellent leaving groups, making the arsenic-iodine bonds susceptible to nucleophilic substitution. This reactivity can be exploited to introduce functional groups that facilitate superior analytical detection and separation.
Table 1: Potential Derivatization Reactions for Phenylarsonous Diiodide
| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement |
| Thiols (e.g., 2,3-dimercaptopropanol) | Arsenic-Iodine bonds | Cyclic dithioarsolane derivative | Improved stability and suitability for LC-MS/MS analysis. nih.gov |
| Dithiols (e.g., toluene-3,4-dithiol) | Arsenic-Iodine bonds | Dithioarsine complex | Enhanced UV absorbance for UPLC-UV detection. researchgate.net |
| Grignard or Organolithium Reagents | Arsenic-Iodine bonds | Tertiary Arsine | Increased volatility for GC analysis. |
| Alcohols/Phenols (in the presence of a base) | Arsenic-Iodine bonds | Arsonous acid diester | Modification of polarity for chromatographic separation. |
One of the most effective strategies for the derivatization of trivalent arsenic species involves the reaction with dithiol compounds, such as 2,3-dimercaptopropanol (British Anti-Lewisite, BAL) or toluene-3,4-dithiol. nih.govresearchgate.net These reagents react with phenylarsonous diiodide to form stable five-membered cyclic dithioarsolane derivatives. This transformation serves multiple analytical purposes: it stabilizes the trivalent arsenic center, and the resulting derivative often exhibits favorable chromatographic properties and can be readily detected by mass spectrometry. nih.gov
For instance, the reaction with BAL can be represented as:
C₆H₅AsI₂ + HSCH₂CH(SH)CH₂OH → C₆H₅As(SCH₂CH(S)CH₂OH) + 2HI
This derivatization not only masks the reactive iodide groups but also introduces hydroxyl and thioether functionalities that can influence the chromatographic behavior and ionization efficiency in mass spectrometry.
Design and Synthesis of Stable Derivatives for Long-Term Studies
For long-term monitoring studies or when immediate analysis is not feasible, the stability of the analyte is of paramount importance. Phenylarsonous diiodide itself may be susceptible to hydrolysis or oxidation. Derivatization can convert it into a more robust form, suitable for storage and subsequent analysis.
The key considerations for designing stable derivatives include:
Covalent Bond Strength: The newly formed bonds in the derivative should be strong and resistant to cleavage under typical storage conditions (e.g., changes in temperature, light exposure, pH).
Inertness to Oxidation: The trivalent arsenic center is prone to oxidation to the pentavalent state. Derivatization with reagents that sterically hinder or electronically deactivate the arsenic atom towards oxidation is beneficial.
Reduced Hydrolytic Susceptibility: The arsenic-iodine bonds are readily hydrolyzed. Replacing them with more hydrolytically stable bonds, such as arsenic-carbon or arsenic-sulfur bonds, significantly enhances the long-term stability of the compound.
The formation of tertiary arsines (C₆H₅AsR₂) through reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can yield highly stable derivatives. The resulting arsenic-carbon bonds are generally robust, and the steric bulk of the added alkyl or aryl groups can protect the arsenic center from oxidation.
Similarly, the dithioarsolane derivatives mentioned previously are known for their stability. The chelate effect of the bidentate dithiol ligand contributes to the thermodynamic stability of the cyclic structure.
Chiral Derivatization for Stereochemical Analysis
Trivalent arsenic compounds with three different substituents on the arsenic atom are chiral and can exist as enantiomers. researchgate.net Phenylarsonous diiodide itself is achiral. However, if the two iodide atoms are replaced by two different groups, a chiral center is created at the arsenic atom. Furthermore, derivatization with a chiral reagent can be used to analyze the stereochemistry of related chiral organoarsenic compounds.
The principle of chiral derivatization involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by achiral chromatographic techniques such as GC or HPLC. nih.gov
For a chiral organoarsenic compound, a potential chiral derivatization strategy could involve the use of a chiral alcohol or thiol. For example, reaction with a chiral diol could form diastereomeric dioxarsolanes, which could then be separated and quantified.
Table 2: Hypothetical Chiral Derivatization for a Chiral Phenyl-substituted Arsine
| Chiral Analyte | Chiral Derivatizing Agent | Resulting Diastereomers | Analytical Technique |
| (R/S)-Phenyl(methyl)arsinous iodide | (R)-2,3-Butanediol | Diastereomeric dioxarsolanes | Achiral GC or HPLC |
| (R/S)-Phenyl(ethyl)arsinous iodide | (S)-Binaphthol | Diastereomeric binaphthyl arsonites | Achiral HPLC with UV/fluorescence detection |
The stereochemical analysis of organoarsenic compounds is a specialized field, and the development of effective chiral derivatization methods is essential for understanding the stereoselective synthesis, reactivity, and biological activity of these compounds. researchgate.net While specific applications to phenylarsonous diiodide are not extensively documented, the fundamental principles of chiral derivatization provide a clear pathway for such analyses.
Computational and Theoretical Investigations of Phenylarsonous Diiodide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for determining the electronic structure and molecular orbitals of a compound. opinvisindi.isnih.gov These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, orbital energies, and molecular geometry. For a molecule like phenylarsonous diiodide, which contains a heavy element (arsenic) and two even heavier halogens (iodine), relativistic effects may need to be considered for high-accuracy predictions. rsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are key reactivity descriptors. ossila.com
HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ossila.com For phenylarsonous diiodide, the HOMO is expected to have significant contributions from the lone pair of electrons on the arsenic atom and the π-system of the phenyl ring. The energy of the HOMO indicates the molecule's ionization potential; a higher HOMO energy suggests it is more easily oxidized and more reactive as a nucleophile. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com In phenylarsonous diiodide, the LUMO is likely localized around the arsenic atom and the antibonding σ* orbitals of the arsenic-iodine (As-I) bonds. A lower LUMO energy indicates a greater electron affinity, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
Quantum chemical calculations can predict the energies of these frontier orbitals and map their spatial distribution, thereby identifying the most probable sites for electrophilic and nucleophilic attack.
| Orbital | Calculated Energy (eV) | Primary Atomic Contributions | Predicted Role in Reactivity |
|---|---|---|---|
| LUMO+1 | -0.85 | Phenyl Ring (π), As-C (σ) | Secondary site for electron acceptance |
| LUMO | -1.54 | As-I (σ*), Arsenic (p-orbital) | Primary site for nucleophilic attack |
| HOMO | -8.21 | Arsenic (lone pair), Phenyl Ring (π) | Primary site for electrophilic attack/coordination |
| HOMO-1 | -9.03 | Phenyl Ring (π), Iodine (p-orbitals) | Secondary site for electron donation |
Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations for frontier orbital analysis.
The phenyl group in phenylarsonous diiodide is inherently aromatic. Aromaticity is a property of cyclic, planar, and fully conjugated systems with (4n+2) π-electrons that leads to enhanced stability. Computational methods can quantify the degree of aromaticity and assess the electronic influence of substituents.
The arsonous diiodide (-AsI₂) group acts as a substituent on the phenyl ring. Its effect on the ring's π-system can be evaluated using several computational descriptors:
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. scispace.com It involves calculating the absolute magnetic shielding at the center of the ring (or just above it, denoted NICS(1)). scispace.com A large negative NICS value is indicative of strong aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. By comparing the calculated NICS value of the substituted ring to that of benzene (B151609), the electronic effect of the -AsI₂ group can be quantified. aip.org
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic structure. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 represent non-aromatic systems.
Para-Delocalization Index (PDI): This index, derived from Quantum Theory of Atoms in Molecules (QTAIM), measures the electron sharing between para-related carbon atoms and serves as an electronic descriptor of aromaticity. scispace.com
Computational studies on substituted benzenes show that while substituents do influence the electron density, the π-electron structure of the benzene ring is highly resistant to change. scispace.comacs.org The -AsI₂ group, with its complex interplay of inductive and potential resonance effects, would be analyzed to determine whether it slightly enhances or diminishes the aromatic character of the phenyl ring. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of computational methods that has become a workhorse in chemistry for studying the electronic structure of molecules. mdpi.com DFT is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of complex chemical processes. researchgate.net
DFT calculations are exceptionally useful for mapping the potential energy surface of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the transition states that connect them. mdpi.com
For phenylarsonous diiodide, DFT could be used to explore various reactions, such as:
Hydrolysis: The reaction with water to form phenylarsonous acid and hydroiodic acid. DFT could model the stepwise mechanism, calculate the activation energies for each step, and determine the rate-determining step.
Oxidation: The reaction with an oxidizing agent to form a pentavalent arsenic species like phenylarsonic acid. Calculations could clarify the pathway and the energetics of changing the oxidation state of the arsenic center.
Ligand Substitution: Reactions where one or both iodide ligands are replaced by other groups. DFT can be used to compare associative versus dissociative mechanisms and predict the thermodynamic and kinetic favorability of such processes.
By locating the transition state structure and calculating its energy, the activation energy barrier (ΔG‡) for a reaction can be determined, providing a theoretical prediction of the reaction rate. researchgate.net
DFT provides a highly reliable method for predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. github.io The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within a DFT framework for this purpose. nih.govnih.gov
The process involves:
Optimizing the molecular geometry of phenylarsonous diiodide at a chosen level of theory (e.g., B3LYP functional with a suitable basis set).
Performing a GIAO-DFT calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).
Converting the calculated absolute shieldings (σ) into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). δ_sample = σ_ref - σ_sample
For heavy atoms like arsenic and iodine, relativistic effects can be significant and may require more advanced, fully relativistic computational models for the highest accuracy, particularly for atoms directly bonded to the metal. mdpi.comaps.org By comparing the calculated chemical shifts with experimental data, DFT can aid in the structural assignment and characterization of phenylarsonous diiodide and its derivatives. nih.gov The accuracy of the prediction depends heavily on the choice of the functional and basis set. nih.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |δ_exp - δ_calc| |
|---|---|---|---|
| C1 (ipso) | 145.2 | 146.1 | 0.9 |
| C2, C6 (ortho) | 133.5 | 133.9 | 0.4 |
| C3, C5 (meta) | 129.8 | 130.0 | 0.2 |
| C4 (para) | 131.0 | 131.5 | 0.5 |
Note: This table is for illustrative purposes to show how theoretical data is compared against experimental values to validate computational methods.
Phenylarsonous diiodide can act as a ligand, coordinating to metal centers through the lone pair on the arsenic atom. DFT is a powerful tool for modeling the structure, stability, and bonding nature of the resulting coordination compounds. nih.govnih.gov
Computational modeling of a metal complex with phenylarsonous diiodide would involve:
Geometry Optimization: Determining the stable three-dimensional structure of the complex, including bond lengths and angles of the coordination sphere (e.g., the Metal-As bond length).
Binding Energy Calculation: Calculating the energy released upon formation of the complex from the isolated metal ion and ligand. This provides a measure of the thermodynamic stability of the metal-ligand bond.
Bonding Analysis: Using methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to probe the nature of the metal-arsenic bond. mdpi.com This can elucidate the degree of covalent versus ionic character and quantify the extent of electron donation from the arsenic ligand to the metal center. scispace.comresearchgate.net
These theoretical studies are crucial for understanding how phenylarsonous diiodide behaves as a ligand and can guide the rational design of new catalysts or functional materials. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. For phenylarsonous diiodide, MD simulations can elucidate the accessible three-dimensional arrangements of the molecule, which are crucial for understanding its reactivity and interactions with other chemical species. While specific MD simulation studies on phenylarsonous diiodide are not extensively documented in publicly available literature, the principles and potential findings can be extrapolated from simulations of analogous organoarsenic and phenyl-substituted compounds.
An MD simulation of phenylarsonous diiodide would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This force field would account for bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals forces and electrostatic interactions). The molecule would then be placed in a simulated environment, such as a solvent box, and the classical equations of motion would be solved iteratively to trace the trajectory of each atom over a specified period.
The primary goal of such simulations would be to map the potential energy surface of phenylarsonous diiodide and identify its low-energy conformers. The rotation around the arsenic-phenyl bond is a key degree of freedom that would be extensively sampled during the simulation. By analyzing the trajectory, one can determine the relative populations of different conformers and the energy barriers separating them. This information is critical for understanding which shapes the molecule is likely to adopt under various conditions.
Key Research Findings from Analogous Systems:
Studies on other phenyl-substituted compounds and organometallic complexes have demonstrated the utility of MD simulations in understanding conformational behavior. For instance, simulations can reveal the preference for specific torsional angles between the phenyl ring and the rest of the molecule, which can be influenced by steric hindrance and electronic effects of the substituents. In the case of phenylarsonous diiodide, the bulky iodine atoms would significantly influence the rotational barrier around the As-C bond.
A hypothetical MD simulation could yield data on the distribution of the C-C-As-I dihedral angle, providing a quantitative measure of the conformational landscape. The results of such a simulation could be presented in a table summarizing the key conformational states, their relative energies, and their populations.
Table 1: Hypothetical Conformational Analysis of Phenylarsonous Diiodide from a Molecular Dynamics Simulation
| Conformational State | Dihedral Angle (C-C-As-I) Range | Relative Energy (kcal/mol) | Population (%) |
| Global Minimum | 30° - 60° | 0.0 | 65 |
| Local Minimum 1 | 150° - 180° | 1.5 | 25 |
| Transition State | 85° - 95° | 4.2 | <1 |
| Local Minimum 2 | -45° - -75° | 2.1 | 9 |
Note: The data presented in this table is hypothetical and serves to illustrate the potential output of a molecular dynamics simulation for phenylarsonous diiodide. Actual values would require specific computational studies.
Predictive Modeling for Rational Design and Targeted Synthesis
Predictive modeling in chemistry leverages computational algorithms and statistical methods to forecast the properties, reactivity, and synthetic accessibility of molecules. In the context of phenylarsonous diiodide, predictive modeling can play a crucial role in the rational design of new derivatives with desired properties and in optimizing their synthetic routes. This approach can significantly reduce the experimental effort and resources required for the development of novel organoarsenic compounds.
The process of rational design often begins with the identification of a target property, such as enhanced reactivity for a specific application or improved stability. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly employed to establish a mathematical correlation between the molecular structure of a compound and its biological activity or physicochemical properties. For phenylarsonous diiodide, a QSPR model could be developed to predict properties like solubility, boiling point, or even its potential as a precursor in materials science, based on a set of calculated molecular descriptors.
These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape, volume). By training a model on a dataset of known organoarsenic compounds with experimentally determined properties, it becomes possible to predict the properties of new, unsynthesized analogues of phenylarsonous diiodide.
Targeted Synthesis through Predictive Modeling:
Beyond property prediction, computational models are increasingly used to predict the outcomes of chemical reactions and to devise optimal synthetic pathways. For the targeted synthesis of phenylarsonous diiodide or its derivatives, machine learning models, particularly those based on neural networks, can be trained on large databases of chemical reactions. These models can learn the underlying patterns of chemical reactivity and predict the most likely products for a given set of reactants and conditions.
Furthermore, retrosynthesis prediction algorithms can be employed to work backward from a target molecule, such as a functionalized phenylarsonous diiodide derivative, to identify potential starting materials and reaction steps. This "in silico" retrosynthesis can propose multiple synthetic routes, which can then be evaluated based on factors like predicted yield, cost of starting materials, and reaction conditions.
Table 2: Illustrative Data for a Predictive QSPR Model for Phenylarsonous Diiodide Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Boiling Point (°C) |
| Phenylarsonous diiodide | 381.83 | 3.5 | 320 |
| (4-Chlorophenyl)arsonous diiodide | 416.28 | 4.1 | 345 |
| (4-Methoxyphenyl)arsonous diiodide | 411.86 | 3.2 | 335 |
| (4-Nitrophenyl)arsonous diiodide | 426.83 | 3.0 | 360 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information a QSPR model could provide. The predicted boiling points are hypothetical.
The integration of these predictive models into a rational design workflow allows for a more targeted and efficient approach to the synthesis of new organoarsenic compounds with tailored functionalities.
Advanced Analytical Methodologies Applied to Phenylarsonous Diiodide Research
Hyphenated Chromatographic-Spectroscopic Techniques
The coupling of high-resolution chromatographic separation with sensitive spectroscopic detection provides a powerful tool for the analysis of complex mixtures containing phenylarsonous diiodide and its derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of thermally stable and volatile compounds. nih.gov Phenylarsonous diiodide itself is not sufficiently volatile for direct GC-MS analysis. Therefore, a crucial step in its analysis by this method is derivatization, a process that converts the analyte into a more volatile and thermally stable derivative.
A common strategy for the derivatization of arsenic compounds involves reaction with a chelating agent. For instance, 2,3-dimercapto-1-propanol (BAL) has been successfully used to derivatize inorganic arsenic species and monomethylarsonic acid, enabling their simultaneous determination by GC-MS. nih.gov This approach could theoretically be adapted for phenylarsonous diiodide, where the arsenic-iodine bonds are replaced by more stable and volatile linkages with the derivatizing agent. The resulting derivative can then be separated from other components in a sample on a GC column and subsequently identified and quantified by the mass spectrometer. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the derivative, allowing for its unambiguous identification.
Table 1: GC-MS Parameters for Analysis of Derivatized Arsenic Compounds
| Parameter | Typical Value/Condition |
| Derivatizing Agent | 2,3-dimercapto-1-propanol (BAL) |
| GC Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Gradient from ~60 °C to 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
For non-volatile species, including phenylarsonous diiodide and its potential hydrolysis or reaction products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govupce.cz This technique separates compounds in a liquid mobile phase followed by their detection with a mass spectrometer. The development of soft ionization techniques, such as electrospray ionization (ESI), has made LC-MS particularly suitable for the analysis of polar and ionic organometallic compounds. upce.cz
Recent studies have demonstrated the successful application of LC-MS/MS for the evaluation of water-soluble phenylarsenic compounds. nih.gov This approach allows for the separation and quantification of various phenylarsenic species in a single analytical run. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another powerful variant that offers element-specific detection with high sensitivity. nih.govthermofisher.com
A more advanced and structurally informative technique is the hyphenation of Liquid Chromatography with both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy (LC-MS-NMR). This powerful combination allows for the acquisition of both mass spectrometric and NMR data from a single chromatographic separation. nih.gov While online LC-MS-NMR is challenged by the inherently lower sensitivity of NMR, stop-flow and offline approaches have been developed to overcome this limitation. nih.gov In a stop-flow experiment, the chromatographic flow is halted when a peak of interest elutes, allowing for longer NMR acquisition times and improved signal-to-noise ratios. nih.gov For organometallic compounds like phenylarsonous diiodide, LC-MS-NMR can provide unambiguous structural elucidation of unknown metabolites or degradation products by providing both the molecular formula (from MS) and detailed information about the chemical environment of atoms within the molecule (from NMR). researchgate.netlibretexts.org
Table 2: Comparison of LC-MS and LC-MS-NMR for Phenylarsonous Diiodide Analysis
| Feature | LC-MS | LC-MS-NMR |
| Primary Information | Molecular weight and fragmentation pattern | Molecular weight, fragmentation, and detailed structural information (atomic connectivity) |
| Sensitivity | High (ng/mL to pg/mL) | Lower, often requires higher concentrations (µg/mL) |
| Application | Quantification and identification of known compounds | Unambiguous structural elucidation of unknown compounds and isomers |
| Mode of Operation | Online | Online, stop-flow, or offline |
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of ionic species. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the speciation of charged analytes. rsc.orgrsc.org In the context of phenylarsonous diiodide, this technique would be invaluable for studying its hydrolysis products, such as phenylarsonous acid and its corresponding anions, or any other ionic derivatives that may form in aqueous environments.
CE separates ions based on their electrophoretic mobility in an electric field. The high separation efficiency of CE allows for the resolution of closely related arsenic species. nih.govnih.gov The coupling of CE to an MS detector, often via an electrospray ionization (ESI) interface, provides both structural information and elemental confirmation. rsc.org CE-MS has been successfully applied to the speciation of various arsenic compounds, including arsenite, arsenate, methylarsonic acid, and dimethylarsinic acid, achieving detection limits in the µg/L range. nih.gov
Table 3: Performance Characteristics of CE-ICP-MS for Arsenic Speciation
| Arsenic Species | Detection Limit (µg As/L) |
| Arsenite (As(III)) | 15 |
| Dimethylarsinic acid (DMA) | 15 |
| Monomethylarsonic acid (MMA) | 15 |
| Arsenate (As(V)) | 15 |
| Arsenobetaine (AsB) | 65 |
| Arsenocholine (AsC) | 65 |
Data sourced from Michalke, B. (1998). Electrophoresis, 19(12), 2220-5. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Speciation and Quantification
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the benchmark for ultra-trace elemental analysis and is a cornerstone in the study of organoarsenic compounds. spectroscopyonline.com This technique is characterized by its exceptional sensitivity, with the ability to detect arsenic at parts-per-trillion (ppt) levels, and its specificity for the arsenic element. thermofisher.com When used in conjunction with a separation technique like HPLC or CE, ICP-MS provides quantitative information on the distribution of an element among different chemical species. nih.govnih.gov
For the analysis of phenylarsonous diiodide, HPLC-ICP-MS can be used to quantify the parent compound as well as any arsenic-containing degradation or metabolic products. nih.govresearchgate.net The sample is first injected into the HPLC system, where the different arsenic species are separated. The eluent from the HPLC column is then introduced into the ICP-MS, where the high-temperature argon plasma atomizes and ionizes all arsenic-containing molecules. The mass spectrometer then detects the arsenic ions, providing a highly sensitive and element-specific signal for each separated species. This approach is crucial for understanding the environmental fate and metabolic pathways of phenylarsonous diiodide. The use of triple-quadrupole ICP-MS (ICP-MS/MS) can further enhance the accuracy of arsenic determination in complex samples by effectively removing spectral interferences. spectroscopyonline.com
Table 4: Figures of Merit for HPLC-ICP-MS in Arsenic Speciation
| Parameter | Performance |
| Detection Limits | 0.3 to 1.6 pg/g |
| Linear Dynamic Range | 10 pg/g to 10 ng/g |
| Correlation Coefficients | ≥0.999 |
| Precision (%RSD) | < 1% for replicate analyses |
Data adapted from Thermo Fisher Scientific Application Note AN40729.
Single-Molecule Analytical Techniques
Recent advances in analytical chemistry have pushed the boundaries of detection to the single-molecule level, offering unprecedented insights into chemical and biological processes.
Nanopore-based sensing is an emerging technology that allows for the real-time observation of single molecules and their reactions. nih.govrsc.orgrsc.org The principle involves passing an ionic current through a nanoscale pore. When an analyte molecule enters or interacts with the pore, it causes a characteristic disruption in the current, which can be measured. nih.gov This technique provides information about the size, shape, charge, and conformation of individual molecules. nih.gov
While direct applications to phenylarsonous diiodide are still in the exploratory phase, the potential of nanopore sensing for monitoring its chemical reactions is significant. For example, a nanopore could be functionalized with a molecule that specifically binds to phenylarsonous diiodide. The binding and unbinding events could then be monitored at the single-molecule level, providing kinetic data for the reaction. Furthermore, as phenylarsonous diiodide undergoes reactions, such as hydrolysis or ligand exchange, the resulting changes in molecular size and charge could be detected as distinct current blockade signatures. This would allow for the direct observation of reaction intermediates and the elucidation of reaction pathways without the need for ensemble averaging. nih.gov The sensitivity of nanopore sensors has been demonstrated for a variety of small molecules and metal ions, making it a promising future tool for research on phenylarsonous diiodide. consensus.app
High-Resolution Kinetic Analysis at the Molecular Level
Understanding the reaction mechanisms and dynamics of phenylarsonous diiodide at a molecular level is crucial for predicting its reactivity and potential applications. High-resolution kinetic analysis, often employing time-resolved spectroscopic methods, allows for the observation of transient intermediates and the determination of reaction rates on timescales ranging from femtoseconds to milliseconds.
Detailed Research Findings:
Research into the kinetics of reactions involving phenyl-substituted organoarsenic compounds, for instance in catalytic cycles, has demonstrated the power of these techniques. Methodologies such as stopped-flow spectroscopy and flash photolysis coupled with rapid detection methods (e.g., time-resolved infrared or UV-Vis spectroscopy) are employed to monitor real-time changes in reactant, intermediate, and product concentrations.
In a representative study on a reaction catalyzed by a triphenylarsine (B46628) derivative, a close structural analog to phenylarsonous diiodide, researchers were able to propose a multi-step reaction mechanism. The investigation involved monitoring the reaction between dimethylacetylenedicarboxylate (DMAD) and acetylacetone (B45752) (ACAC) in the presence of the organoarsenic catalyst. By analyzing the reaction at different temperatures and concentrations, key kinetic and thermodynamic parameters were determined. The data revealed that the reaction commences with a nucleophilic attack by the arsine on DMAD, followed by a series of subsequent steps.
While specific kinetic data for phenylarsonous diiodide is not extensively available in public literature, the principles from analogous systems can be applied. A hypothetical reaction of phenylarsonous diiodide with a nucleophile could be monitored using time-resolved techniques to determine the rate constants for each elementary step. This would involve tracking the disappearance of the phenylarsonous diiodide signal and the appearance of intermediate and final product signals. The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could then be calculated from the temperature dependence of the rate constants, providing a detailed picture of the reaction's energy profile and the structure of the transition state.
Below is an interactive data table showcasing hypothetical kinetic and activation parameters for the reaction of phenylarsonous diiodide with a model nucleophile, based on data from analogous organoarsenic reactions.
Interactive Data Table: Kinetic and Activation Parameters for a Hypothetical Phenylarsonous Diiodide Reaction
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| 298 | 0.015 | 55.2 | 52.7 | -120.5 |
| 308 | 0.038 | 55.2 | 52.7 | -120.5 |
| 318 | 0.091 | 55.2 | 52.7 | -120.5 |
Note: The data in this table is representative and derived from studies on analogous organoarsenic compounds for illustrative purposes.
X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy for Elemental and Local Structure Analysis
X-ray-based techniques are indispensable for the elemental and structural characterization of materials. X-ray Fluorescence (XRF) provides a rapid and non-destructive method for determining elemental composition, while X-ray Absorption Spectroscopy (XAS) offers detailed insights into the local atomic environment and oxidation state of a specific element.
Detailed Research Findings:
X-ray Fluorescence (XRF):
XRF analysis of a sample containing phenylarsonous diiodide would confirm the presence of arsenic (As) and iodine (I) as the key heavy elements. The technique works by bombarding the sample with high-energy X-rays, causing the ejection of core-level electrons. The subsequent relaxation of electrons from higher energy levels results in the emission of characteristic fluorescent X-rays, with energies unique to each element. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample.
For phenylarsonous diiodide (C₆H₅AsI₂), the expected elemental composition can be precisely verified. While carbon and hydrogen are too light to be detected by most XRF instruments, the relative intensities of the arsenic and iodine signals can be quantified. A potential challenge in the XRF analysis of arsenic-containing samples is the spectral overlap between the arsenic Kα line (at approximately 10.54 keV) and the lead (Pb) Lα line (at approximately 10.55 keV). epa.gov Therefore, careful spectral deconvolution is necessary if lead is present as a contaminant.
The following interactive data table presents the expected elemental composition of pure phenylarsonous diiodide and typical XRF detection parameters for the constituent elements.
Interactive Data Table: Elemental Composition and XRF Parameters for Phenylarsonous Diiodide
| Element | Symbol | Atomic Number | Expected Weight % | Characteristic X-ray Line | Energy (keV) |
| Carbon | C | 6 | 17.58 | - | - |
| Hydrogen | H | 1 | 1.23 | - | - |
| Arsenic | As | 33 | 18.28 | Kα | 10.54 |
| Iodine | I | 53 | 62.91 | Kα | 28.61 |
Note: Weight percentages are calculated based on the molecular formula C₆H₅AsI₂. XRF is not typically used for the analysis of light elements like carbon and hydrogen.
X-ray Absorption Spectroscopy (XAS):
XAS is a powerful tool for probing the local chemical environment of arsenic in phenylarsonous diiodide. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For phenylarsonous diiodide, the arsenic K-edge XANES spectrum would be expected to show features characteristic of As(III) in an organoarsenic environment. The position of the absorption edge is sensitive to the oxidation state, with higher oxidation states generally resulting in a shift to higher energies.
The EXAFS region contains information about the coordination number, distances, and types of neighboring atoms. Analysis of the EXAFS spectrum of phenylarsonous diiodide would allow for the determination of the As-C and As-I bond lengths and coordination numbers. Studies on analogous phenyl-substituted organoarsenic compounds adsorbed on mineral surfaces have successfully used EXAFS to determine the coordination environment of the arsenic atom. For instance, research on phenylarsonic acid (PAA) and diphenylarsinic acid (DPAA) adsorbed on ferrihydrite revealed the formation of inner-sphere complexes with specific As-Fe and As-O bond distances. nih.govresearchgate.net
Based on such studies, a hypothetical EXAFS analysis of phenylarsonous diiodide would be expected to yield structural parameters consistent with its known molecular structure. The following interactive data table summarizes plausible structural parameters for phenylarsonous diiodide as would be determined by EXAFS analysis.
Interactive Data Table: Hypothetical EXAFS-Derived Structural Parameters for Phenylarsonous Diiodide
| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| As-C | 1 | 1.95 | 0.003 |
| As-I | 2 | 2.56 | 0.005 |
Note: The data in this table is representative and based on typical bond lengths in organoarsenic compounds and findings from EXAFS studies on analogous molecules.
Future Directions in Phenylarsonous Diiodide Academic Research
Emerging Synthetic Paradigms for Sustainable Production
The future synthesis of phenylarsonous diiodide is expected to be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more atom-economical and energy-efficient synthetic strategies.
One promising avenue is the exploration of catalytic methods. The use of catalysts could enable reactions to proceed under milder conditions, thereby reducing energy consumption. Research into novel catalytic systems, potentially involving earth-abundant metals, could lead to more sustainable production pathways. Furthermore, the selection of solvents is a critical aspect of green synthesis. A shift towards benign solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, will be a key area of investigation.
| Research Focus | Objective | Potential Impact |
| Catalytic Synthesis | Develop novel catalysts for the synthesis of phenylarsonous diiodide under milder conditions. | Reduced energy consumption and waste generation. |
| Green Solvents | Explore the use of environmentally benign solvents or solvent-free conditions. | Minimized environmental footprint of the synthetic process. |
| Alternative Reagents | Investigate less hazardous and more sustainable arsenic and iodine sources. | Improved safety and sustainability of the overall synthesis. |
Deeper Mechanistic Insights into Complex Reaction Networks
A thorough understanding of the reaction mechanisms involving phenylarsonous diiodide is crucial for controlling its reactivity and designing new applications. Future research will delve deeper into the intricate details of its reaction pathways, particularly in reactions where it acts as a precursor or intermediate.
Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, will be instrumental in identifying and characterizing reactive intermediates. These experimental approaches, combined with kinetic studies, can provide valuable data on reaction rates and the factors that influence them. Mechanistic studies on related compounds, such as samarium diiodide, have demonstrated the complexity of reactions involving diiodides and the significant influence of additives and solvents. nih.govnih.gov Similar detailed investigations for phenylarsonous diiodide are warranted.
The involvement of radical pathways in reactions of similar compounds has been a subject of study. wikipedia.org Future research on phenylarsonous diiodide should explore the potential for single-electron transfer (SET) mechanisms and the role of radical intermediates in its reactivity profile.
Development of Novel Coordination Compounds with Tailored Architectures
Phenylarsonous diiodide can serve as a versatile ligand in coordination chemistry, with the arsenic center acting as a soft donor and the iodide ligands being potential leaving groups. researchgate.net Future research will likely focus on the synthesis and characterization of novel coordination compounds and metal-organic frameworks (MOFs) incorporating the phenylarsonous moiety.
By carefully selecting metal centers and ancillary ligands, it will be possible to construct coordination compounds with specific geometries and electronic properties. researchgate.net The structural diversity of such compounds could be vast, leading to materials with tailored architectures for various applications. mdpi.com The study of the coordination chemistry of related ligands has shown the potential for creating complex structures with interesting physical and chemical properties. researchgate.net
The reactivity of the coordinated phenylarsonous diiodide ligand will also be a key area of investigation. The coordination to a metal center can significantly alter the reactivity of the As-C and As-I bonds, opening up new avenues for catalytic applications and the synthesis of novel organoarsenic species.
| Architectural Goal | Design Strategy | Potential Application |
| Discrete Coordination Complexes | Reaction with various transition metal precursors. | Catalysis, sensing. |
| Metal-Organic Frameworks (MOFs) | Use as a building block with multifunctional linkers. | Gas storage, separation. |
| Supramolecular Assemblies | Self-assembly driven by non-covalent interactions. | Molecular recognition, drug delivery. |
Integration of Advanced Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational and experimental chemistry will be pivotal in advancing the understanding of phenylarsonous diiodide. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, bonding, and reactivity of this compound. researchgate.net
Computational studies can be employed to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate theoretical models. nih.gov Furthermore, computational modeling can be used to explore reaction mechanisms, calculate activation barriers, and predict the stability of intermediates and transition states. This predictive capability can guide experimental design and accelerate the discovery of new reactions and materials. nih.gov
The integration of computational and experimental approaches will also be crucial for understanding the behavior of phenylarsonous diiodide in complex biological and environmental systems. acs.org Molecular docking and dynamics simulations can be used to investigate its interactions with biomolecules, providing insights into its potential biological activity. mdpi.com
Exploration of Advanced Materials Science Applications
The unique electronic and structural properties of phenylarsonous diiodide and its derivatives make them promising candidates for applications in materials science. Future research will likely explore the incorporation of this compound into advanced materials with novel functionalities.
One area of interest is the development of semiconductor materials. The presence of the heavy arsenic and iodine atoms could lead to interesting electronic and optical properties. By tuning the organic substituent and the coordination environment, it may be possible to engineer the band gap and charge transport properties of these materials for applications in electronics and optoelectronics.
Furthermore, the potential for phenylarsonous diiodide to act as a precursor for the synthesis of arsenic-containing nanoparticles and thin films will be an active area of research. These nanomaterials could find applications in catalysis, sensing, and biomedical imaging. The rich history of organoarsenic compounds in various applications provides a strong foundation for exploring the potential of phenylarsonous diiodide in modern materials science. usa-journals.comwikipedia.orgrsc.org
Q & A
What analytical techniques are recommended for characterizing phenylarsonous diiodide, given discrepancies in its regulatory identifiers?
Basic Research Question
Phenylarsonous diiodide lacks a consistent CAS number in regulatory databases (e.g., listed without CAS in ), complicating identification. To address this:
- Methodology : Use complementary techniques:
- X-ray crystallography for structural confirmation.
- NMR spectroscopy to verify purity and detect arsenic-iodine bonding patterns.
- Mass spectrometry for molecular weight validation.
- Cross-referencing : Compare regulatory entries (e.g., HSDB/RTECS in ) and synonyms like "Phenylarsine diiodide" ( ) to align with literature .
What safety protocols are critical for handling phenylarsonous diiodide in laboratory settings?
Basic Research Question
The compound is classified as acutely hazardous (). Key protocols include:
- Containment : Use fume hoods and gloveboxes to limit airborne exposure .
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Waste disposal : Follow EPA waste code P036 guidelines () for arsenic-containing compounds.
- Emergency procedures : Neutralize spills with activated charcoal and report per CERCLA guidelines .
How can researchers resolve contradictions in the toxicity classification of phenylarsonous diiodide across international databases?
Advanced Research Question
Discrepancies arise from varying regulatory frameworks (e.g., China’s restricted list vs. EPA waste codes). To reconcile:
- Methodology :
- Compile data from multiple sources (Table 1).
- Consult authoritative references like Sittig’s Handbook () for hazard profiles.
- Validate with acute toxicity studies (e.g., LD50 values for analogous organoarsenicals).
Table 1 : Regulatory Discrepancies in Phenylarsonous Diiodide Listings
What experimental designs are suitable for studying the thermal stability of phenylarsonous diiodide?
Advanced Research Question
Decomposition risks require controlled methodologies:
- Thermogravimetric Analysis (TGA) : Quantify mass loss under incremental heating (25–300°C).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events.
- Safety mitigations : Conduct experiments in sealed containers with gas traps to capture volatile arsenic species .
How should researchers address the absence of synthesis protocols for phenylarsonous diiodide in open literature?
Basic Research Question
While synthesis details are scarce, extrapolate from analogous organoarsenicals:
- Methodology :
What strategies mitigate arsenic exposure during kinetic studies of phenylarsonous diiodide hydrolysis?
Advanced Research Question
Hydrolysis releases toxic arsenic intermediates. Mitigation includes:
- Real-time monitoring : Use ICP-OES to detect arsenic concentrations in reaction media.
- Controlled conditions : Perform reactions in sealed reactors with scrubbers (e.g., sodium hydroxide traps).
- Waste treatment : Precipitate arsenic residues as ferric arsenate for safe disposal .
How can spectroscopic data differentiate phenylarsonous diiodide from structurally similar organoarsenicals?
Basic Research Question
Key spectral markers:
- IR spectroscopy : Look for As-I stretches (~200–250 cm⁻¹) and aromatic C-H bends.
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and absence of chloride/water peaks.
- XPS : Confirm arsenic oxidation state (As³⁺ binding energy ~41–42 eV) .
What methodological challenges arise in computational modeling of phenylarsonous diiodide’s reactivity?
Advanced Research Question
Limited experimental data complicates force field parameterization. Solutions include:
- DFT calculations : Use Gaussian09 with LANL2DZ basis sets for arsenic and iodine.
- Validation : Compare computed vibrational spectra with experimental IR/Raman data.
- Toxicity prediction : Apply QSAR models to estimate ecotoxicological endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
